4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine
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Overview
Description
4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine is a complex organic compound that features a unique structure combining pyrrole, thienopyridine, and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the pyrrole and thiomorpholine groups. Common reagents used in these reactions include organolithium reagents, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrole and thienopyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone
- (3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(piperidino)methanone
Uniqueness
What sets 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine apart from similar compounds is its thiomorpholine moiety. This structural feature can impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-8-10-21-11-9-19)14-13(18-6-1-2-7-18)12-4-3-5-17-15(12)22-14/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUOBIYPEBUTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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